2,5-Dichlorobenzylmagnesium chloride
Overview
Description
2,5-Dichlorobenzylmagnesium chloride is an organomagnesium compound with the molecular formula C7H5Cl3Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzylmagnesium chloride is typically prepared by reacting 2,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H5Cl2CH2Cl+Mg→C7H5Cl2CH2MgCl
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Commonly involves halides or other electrophiles under an inert atmosphere.
Coupling Reactions: Often catalyzed by transition metals such as palladium or nickel.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
2,5-Dichlorobenzylmagnesium chloride is used in various scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis for forming complex molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, making it highly reactive.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzylmagnesium chloride
- 2,6-Dichlorobenzylmagnesium chloride
- 3,5-Dichlorobenzylmagnesium chloride
Uniqueness
2,5-Dichlorobenzylmagnesium chloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different steric and electronic effects compared to its similar compounds.
Properties
IUPAC Name |
magnesium;1,4-dichloro-2-methanidylbenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSTXMZCRKYVRE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.